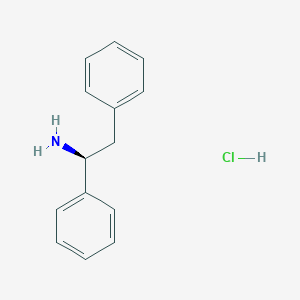

(S)-1,2-Diphenylethanamine hydrochloride

Descripción general

Descripción

(S)-1,2-Diphenylethanamine hydrochloride is a chiral amine compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of two phenyl groups attached to an ethylamine backbone, with the (S)-configuration indicating its specific stereochemistry. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,2-Diphenylethanamine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 1,2-diphenylethanone using chiral catalysts or reagents to achieve the desired (S)-configuration. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium complex.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often employing advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1,2-Diphenylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or imine.

Reduction: It can be further reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and imines, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

1.1 NMDA Receptor Antagonism

(S)-1,2-Diphenylethanamine hydrochloride is recognized for its role as a selective antagonist of N-methyl-D-aspartate (NMDA) receptors. Research indicates that this compound exhibits significant binding affinity to NMDA receptors, which are crucial in mediating excitatory neurotransmission in the central nervous system. Studies have shown that the enantiomers of diphenidine, a related compound, have Ki values indicating their potency as NMDA receptor antagonists . This property has led to investigations into its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where NMDA receptor dysregulation is implicated .

1.2 Neuroprotective Effects

The compound has been studied for its neuroprotective effects following hypoxic brain injury. In animal models, it has demonstrated the ability to mitigate neuronal damage by modulating excitotoxicity associated with excessive glutamate signaling . This suggests a potential therapeutic application in conditions characterized by hypoxic or ischemic events.

Synthetic Chemistry Applications

2.1 Chiral Resolution and Synthesis

This compound serves as a valuable chiral building block in organic synthesis. Its application in asymmetric synthesis has been explored extensively, particularly in the kinetic resolution of racemic mixtures. For instance, engineered amine transaminases have been utilized to achieve high enantiomeric purity of (S)-1,2-diphenylethanamine from racemic mixtures . This process is crucial for producing pharmaceuticals that require specific stereochemistry for efficacy and safety.

2.2 Precursor for Pharmaceutical Compounds

The compound is also a precursor for the synthesis of various pharmaceutical agents. It has been linked to the development of analgesics and anesthetics due to its structural similarity to other active compounds like lefetamine and diphenidine . The ability to modify its structure enables the design of new drugs with improved therapeutic profiles.

Neuropharmacological Investigations

A study conducted on the effects of this compound revealed its potential in reducing sensorimotor gating deficits in rodent models . The research highlighted that doses affecting NMDA receptor activity could lead to behavioral changes indicative of therapeutic efficacy against conditions such as schizophrenia.

Synthetic Methodologies

In synthetic chemistry, researchers have reported successful methodologies for utilizing this compound in various reactions. For example, studies demonstrated its effectiveness in catalytic asymmetric transformations leading to high yields and enantiomeric excesses . These findings underscore the compound's versatility as a synthetic intermediate.

Mecanismo De Acción

The mechanism of action of (S)-1,2-Diphenylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to specific physiological effects.

Comparación Con Compuestos Similares

Similar Compounds

®-1,2-Diphenylethanamine hydrochloride: The enantiomer of the (S)-form, with different stereochemistry and potentially different biological activity.

1,2-Diphenylethanone: The ketone precursor used in the synthesis of (S)-1,2-Diphenylethanamine hydrochloride.

1,2-Diphenylethylamine: A related compound with a similar structure but lacking the chiral center.

Uniqueness

This compound is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and biological activity. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes, as well as in the study of enantioselective interactions in biological systems.

Actividad Biológica

(S)-1,2-Diphenylethanamine hydrochloride, a chiral amine, has garnered attention in both synthetic chemistry and pharmacology due to its unique biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound has the molecular formula and is characterized by its two phenyl groups attached to a central ethylamine structure. The compound exists as two enantiomers: (S) and (R), with the (S)-enantiomer exhibiting distinct biological properties compared to its counterpart.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a NMDA receptor antagonist , which is significant in modulating excitatory neurotransmission in the central nervous system. This antagonism can lead to neuroprotective effects, making it a candidate for conditions like neurodegenerative diseases.

Key Mechanisms:

- NMDA Receptor Modulation : The (S)-enantiomer has a higher affinity for NMDA receptors compared to the (R)-enantiomer, influencing synaptic plasticity and neuroprotection .

- Dopaminergic Activity : This compound may also interact with dopaminergic pathways, potentially affecting mood and cognition .

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects. In vitro studies have demonstrated its ability to inhibit neuronal excitotoxicity, which is crucial in preventing neuronal death associated with conditions like Alzheimer's disease .

2. Antimicrobial Properties

Recent studies have suggested that this compound may possess antimicrobial properties. In vitro testing has shown activity against various bacterial strains, indicating potential use in treating infections .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of excitotoxicity induced by NMDA. The results demonstrated that administration of the compound significantly reduced neuronal loss and improved cognitive function as assessed by behavioral tests .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, suggesting that this compound could serve as a potential candidate for developing new antimicrobial agents .

Research Findings Summary

Propiedades

IUPAC Name |

(1S)-1,2-diphenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10,14H,11,15H2;1H/t14-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRAKLKRABLDCV-UQKRIMTDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.